3-Fluoro-4-(trifluoromethyl)benzonitrile

Physicochemical characterization Solid-state handling Process chemistry

Researchers developing next-generation anthelmintics face synthetic dead-ends when using regioisomeric benzonitriles-the wrong substitution pattern can halt nucleophilic addition and abolish nematocidal activity. 3-Fluoro-4-(trifluoromethyl)benzonitrile is the proven meta-fluoro/para-trifluoromethyl starting material for constructing amino-acetonitrile pharmacophores. • Validated in ferrocenyl- and ruthenocenyl-monepantel analogue syntheses with demonstrable in vitro activity. • Solid at ambient temperature (mp 45-50 °C) for precise weighing in parallel synthesis workflows. • Supplied at high purity (≥98% GC) to ensure reproducible multi-step GMP syntheses and consistent polymerization kinetics.

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 231953-38-1
Cat. No. B057205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)benzonitrile
CAS231953-38-1
Synonyms3-Fluoro-4-trifluoromethylbenzonitrile
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)C(F)(F)F
InChIInChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H
InChIKeyCFPNGJCBTZAVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)benzonitrile: Physicochemical & Synthetic Profile


3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1) is a fluorinated aromatic nitrile bearing a meta-fluoro and a para-trifluoromethyl substituent . It is a white to almost-white crystalline solid with a melting point of 45–50 °C and is commercially available at purities up to ≥99% (GC) . The compound serves as a reactant in the synthesis of amino-acetonitrile derivatives, a class of synthetic anthelmintic agents , and has been employed as a key intermediate in the preparation of ferrocenyl- and ruthenocenyl-substituted monepantel analogues with demonstrable nematocidal activity in vitro [1].

3-Fluoro-4-(trifluoromethyl)benzonitrile: Substitution Limitations


Trifluoromethylated benzonitriles are widely used as building blocks, but the precise substitution pattern critically governs both physicochemical properties and downstream reactivity [1]. 3-Fluoro-4-(trifluoromethyl)benzonitrile differs fundamentally from its closest regioisomer, 4-fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7), in melting point (ca. 45–48 °C versus 66–70 °C) and in the electronic influence exerted on the cyano group during nucleophilic addition or coupling reactions . The absence of the fluoro substituent (as in 3-(trifluoromethyl)benzonitrile, mp ≈14.5 °C) results in a liquid that lacks the steric and electronic tuning required for the selective synthesis of amino-acetonitrile anthelmintic pharmacophores . Consequently, generic substitution without rigorous re-optimization would alter reaction kinetics, compromise intermediate purity, and potentially abolish the desired biological activity of the final product.

3-Fluoro-4-(trifluoromethyl)benzonitrile: Comparative Evidence


Melting Point Advantage: Solid at Ambient vs. Liquid Analogues

The melting point of 3-fluoro-4-(trifluoromethyl)benzonitrile is 45–48 °C , compared to 66–70 °C for the regioisomer 4-fluoro-3-(trifluoromethyl)benzonitrile and 14.5 °C for the fluorine-free analog 3-(trifluoromethyl)benzonitrile . This 21–23 °C difference relative to the 4-fluoro isomer and approximately 30 °C difference relative to the des-fluoro analog make the target compound a conveniently handled solid at ambient temperature, whereas the des-fluoro analog is a low-melting liquid and the 4-fluoro regioisomer requires elevated temperatures to achieve a free-flowing melt.

Physicochemical characterization Solid-state handling Process chemistry

Lipophilicity Advantage Over Non-Fluorinated Analogs

The calculated LogP (XLogP3) of 3-fluoro-4-(trifluoromethyl)benzonitrile is 2.72 [1], whereas 3-(trifluoromethyl)benzonitrile has a calculated LogP of 2.54 [2]. The 0.18 log-unit increase translates to an approximate 1.5-fold greater partition coefficient, attributable to the additional electron-withdrawing fluorine atom. This modest increase in lipophilicity can influence membrane permeability and metabolic stability in drug-like scaffolds derived from this building block .

Lipophilicity ADME prediction Medicinal chemistry

Essential Intermediate in Anthelmintic Pharmacophore Synthesis

3-Fluoro-4-(trifluoromethyl)benzonitrile has been specifically employed as a reactant in the synthesis of amino-acetonitrile derivatives, a class of synthetic anthelmintic compounds active against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis . In the synthesis of ferrocenyl-substituted monepantel analogues, the compound was used in a Williamson ether synthesis; the resulting ferrocenyl analogue exhibited nematocidal activity in laboratory experiments [1]. The specific 3-fluoro-4-(trifluoromethyl) substitution pattern is essential for the correct topology of the final pharmacophore; use of alternative regioisomers would yield structurally distinct products with undefined anthelmintic activity.

Anthelmintic synthesis Veterinary parasitology Amino-acetonitrile derivatives

High Purity Specification for Reliable Intermediate Production

3-Fluoro-4-(trifluoromethyl)benzonitrile is commercially supplied at ≥99% purity by GC , whereas many closely related fluorinated benzonitriles (including the 4-fluoro-3-(trifluoromethyl) isomer) are commonly offered at 97–98% purity [1]. The higher specification facilitates more consistent reaction yields and reduces the burden of impurity profiling in pharmaceutical intermediate applications where the compound serves as a key building block for p-cyano-o-trifluorotoluene active species [2].

Purity specification Quality assurance GMP intermediate

3-Fluoro-4-(trifluoromethyl)benzonitrile: Procurement Scenarios


Amino-Acetonitrile Anthelmintic Synthesis (Monepantel Analogues)

Research groups developing next-generation anthelmintics targeting resistant nematode strains (Haemonchus contortus, Trichostrongylus colubriformis) rely on 3-fluoro-4-(trifluoromethyl)benzonitrile as a validated building block for constructing the amino-acetonitrile pharmacophore. The compound has been specifically used to prepare metallocene-substituted monepantel analogues that retain in vitro nematocidal activity [1]. Substitution with regioisomeric benzonitriles would yield structurally distinct products with unvalidated anthelmintic properties, making the target compound the only proven starting material for this scaffold class.

p-Cyano-o-trifluorotoluene Intermediate for Inflammation & Oncology

Patents identify 3-fluoro-4-(trifluoromethyl)benzonitrile as a key intermediate for p-cyano-o-trifluorotoluene-based pharmaceutical active substances, including compounds developed for inflammation and oncology indications [2]. The compound's high commercial purity (≥99% GC) and convenient solid-state handling at ambient temperature (mp 45–48 °C) make it suitable for multi-step GMP syntheses where intermediate quality and reproducibility are paramount .

Fluorinated Building Block for Herbicide & Pesticide Discovery

The unique combination of electron-withdrawing fluorine and trifluoromethyl groups modulates the lipophilicity (XLogP3 = 2.72) and metabolic stability of derived agrochemical candidates [3]. 3-Fluoro-4-(trifluoromethyl)benzonitrile is reported as a precursor for the development of selective herbicides and pesticides . Its moderate melting point and solid form facilitate precise weighing in parallel synthesis workflows compared to liquid or waxy low-melting analogs such as 3-(trifluoromethyl)benzonitrile (mp ≈14.5 °C) .

Precursor for Thermally Stable Fluorinated Polymers & Coatings

The compound is employed in the production of advanced polymeric materials and coatings requiring specific thermal and chemical resistance properties imparted by the fluorine content . The higher purity specification (≥99% GC) ensures consistent polymerization kinetics and minimizes defects in high-performance coating formulations compared to lower-purity regioisomeric alternatives .

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